molecular formula C8H8F3NO2 B11732221 2-Amino-3-(trifluoromethoxy)benzyl alcohol

2-Amino-3-(trifluoromethoxy)benzyl alcohol

Cat. No.: B11732221
M. Wt: 207.15 g/mol
InChI Key: YORYBSXJPDVCSN-UHFFFAOYSA-N
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Description

2-Amino-3-(trifluoromethoxy)benzyl alcohol is an organic compound with the molecular formula C8H8F3NO2 It is characterized by the presence of an amino group, a trifluoromethoxy group, and a benzyl alcohol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the nucleophilic substitution reaction where a trifluoromethoxy group is introduced using a suitable trifluoromethoxylation reagent . The reaction conditions often involve the use of a base and a solvent such as dimethyl sulfoxide or tetrahydrofuran.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from commercially available precursors. The process includes steps such as halogenation, nucleophilic substitution, and reduction. The choice of reagents and conditions is optimized for high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-3-(trifluoromethoxy)benzyl alcohol undergoes various chemical reactions including:

    Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The amino group can be reduced to form the corresponding amine.

    Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium carbonate.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the alcohol group can yield benzaldehyde or benzoic acid derivatives.

Scientific Research Applications

2-Amino-3-(trifluoromethoxy)benzyl alcohol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Amino-3-(trifluoromethoxy)benzyl alcohol involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or cell membranes. The amino group can form hydrogen bonds with target molecules, influencing their activity and function.

Comparison with Similar Compounds

  • 2-Fluoro-3-(trifluoromethyl)benzyl alcohol
  • 4-(Trifluoromethoxy)benzyl alcohol

Comparison: 2-Amino-3-(trifluoromethoxy)benzyl alcohol is unique due to the presence of both an amino group and a trifluoromethoxy group. This combination imparts distinct chemical and physical properties, making it more versatile in various applications compared to similar compounds that may lack one of these functional groups.

Properties

Molecular Formula

C8H8F3NO2

Molecular Weight

207.15 g/mol

IUPAC Name

[2-amino-3-(trifluoromethoxy)phenyl]methanol

InChI

InChI=1S/C8H8F3NO2/c9-8(10,11)14-6-3-1-2-5(4-13)7(6)12/h1-3,13H,4,12H2

InChI Key

YORYBSXJPDVCSN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)OC(F)(F)F)N)CO

Origin of Product

United States

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